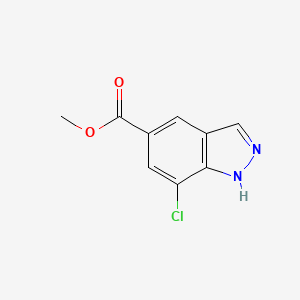

Methyl 7-chloro-1H-indazole-5-carboxylate

描述

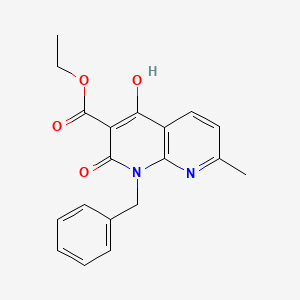

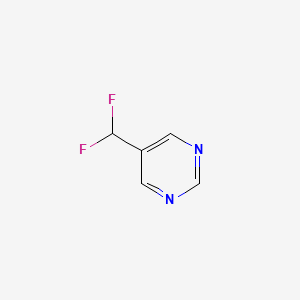

“Methyl 7-chloro-1H-indazole-5-carboxylate” is a chemical compound with the CAS Number: 1260851-48-6 . It has a molecular weight of 210.62 . The IUPAC name for this compound is “methyl 7-chloro-1H-indazole-5-carboxylate” and its InChI Code is "1S/C9H7ClN2O2/c1-14-9 (13)5-2-6-4-11-12-8 (6)7 (10)3-5/h2-4H,1H3, (H,11,12)" .

Molecular Structure Analysis

The molecular structure of “Methyl 7-chloro-1H-indazole-5-carboxylate” is represented by the InChI Code "1S/C9H7ClN2O2/c1-14-9 (13)5-2-6-4-11-12-8 (6)7 (10)3-5/h2-4H,1H3, (H,11,12)" . This indicates that the compound contains 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis

“Methyl 7-chloro-1H-indazole-5-carboxylate” is a solid at ambient temperature . It should be stored in a well-ventilated place and the container should be kept tightly closed .科学研究应用

Drug Synthesis and Medicinal Chemistry

Indazole derivatives are widely used in medicinal chemistry for the synthesis of various pharmacologically active compounds. For instance, they serve as key intermediates in the biosynthesis of inhibitors of protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This process is crucial in a wide range of cellular processes .

Organic Synthesis

In organic chemistry, indazole compounds are utilized in metal-free Friedel-Crafts alkylation reactions, which are used to attach alkyl groups to an aromatic system. This reaction is important for constructing complex organic molecules .

Material Science

Indazole derivatives can be used in the preparation of diphenylsulfonium ylides from Martin’s sulfurane. These ylides are useful intermediates in the synthesis of various materials, including polymers and organic electronic devices .

Catalysis

They are also involved in cross dehydrogenative coupling reactions, which are a type of chemical reaction where two different molecules are joined together with the removal of hydrogen. This is a valuable reaction for creating complex molecules from simpler ones .

Anti-inflammatory and Anti-cancer Applications

Some indazole derivatives have shown potential in treating inflammation and cancer. For example, certain compounds have demonstrated anti-inflammatory activity similar to phenylbutazone and greater anti-inflammatory activity than benzidamine. Others have been effective against colon and melanoma cell lines, indicating their potential use as anti-cancer agents .

Chemical Research

In chemical research, indazoles are used in the synthesis of indirubin derivatives and aminoindolylacetates, which have various applications ranging from biological studies to material sciences .

安全和危害

“Methyl 7-chloro-1H-indazole-5-carboxylate” may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area. Avoid breathing dust/fumes. Wear protective gloves, protective clothing, eye protection, and face protection. Wash all exposed external body areas thoroughly after handling .

作用机制

Target of Action

Methyl 7-chloro-1H-indazole-5-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to inhibit, regulate, and modulate various kinases, including CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK) . These kinases play crucial roles in cell cycle regulation, apoptosis, and other cellular processes .

Mode of Action

Based on the known activities of indazole derivatives, it is likely that this compound interacts with its target kinases, leading to their inhibition, regulation, or modulation . This interaction can result in changes in cellular processes controlled by these kinases, such as cell cycle progression and apoptosis .

Biochemical Pathways

The biochemical pathways affected by Methyl 7-chloro-1H-indazole-5-carboxylate are likely to be those involving its target kinases. For instance, CHK1 and CHK2 are involved in the DNA damage response pathway, while SGK plays a role in the regulation of ion transport and cell volume . The inhibition, regulation, or modulation of these kinases by Methyl 7-chloro-1H-indazole-5-carboxylate could therefore affect these pathways and their downstream effects .

Pharmacokinetics

Its molecular weight of 21062 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of Methyl 7-chloro-1H-indazole-5-carboxylate’s action would depend on the specific kinases it targets and the pathways these kinases are involved in. For example, if it targets CHK1 and CHK2, it could potentially influence the DNA damage response, affecting cell cycle progression and potentially leading to cell death . If it targets SGK, it could influence ion transport and cell volume regulation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 7-chloro-1H-indazole-5-carboxylate. For instance, the compound should be stored at ambient temperature , and exposure to extreme temperatures could potentially affect its stability. Additionally, the compound may cause respiratory irritation, skin irritation, and serious eye irritation , suggesting that it should be handled with care to avoid exposure

属性

IUPAC Name |

methyl 7-chloro-1H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-6-4-11-12-8(6)7(10)3-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEOIACZMBJELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)Cl)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-chloro-1H-indazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate](/img/structure/B1395617.png)

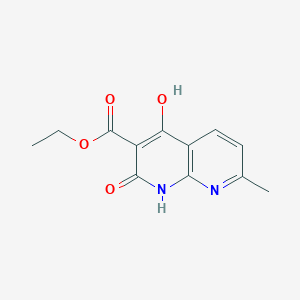

![Ethyl 5-hydroxy-8-(2-methoxyethyl)-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395618.png)

![1-{[(2S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1395627.png)

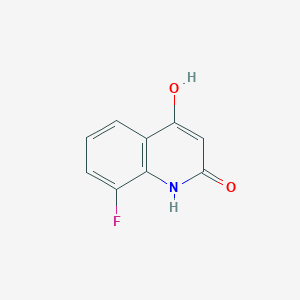

![6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1395628.png)

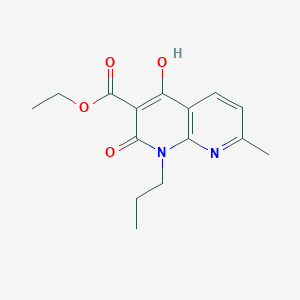

![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395630.png)